molecular formula C14H14N3NaO5 B12503601 Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate

Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate

Cat. No.: B12503601
M. Wt: 327.27 g/mol
InChI Key: UMQUSXKIIWDDTK-UHFFFAOYSA-M
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Description

Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate is a complex organic compound with a unique structure that includes a cyano group, a diethylcarbamoyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion methods . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and nitro-substituted aromatic compounds. Examples include Sodium 2-cyano-2-[4-(dimethylcarbamoyl)-1,2,3-thiadiazol-5-yl]-1-ethoxyethenolate and various indole derivatives .

Uniqueness

What sets Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N3NaO5

Molecular Weight

327.27 g/mol

IUPAC Name

sodium;4-[2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1

InChI Key

UMQUSXKIIWDDTK-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]

Origin of Product

United States

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